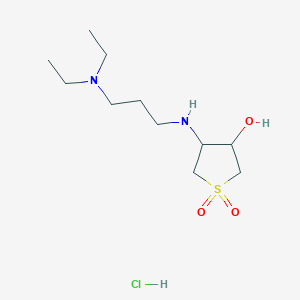
(Quinazolin-4-yloxy)-acetic acid hydrochloride
Vue d'ensemble
Description
Quinazolin-4-yloxy)-acetic acid hydrochloride, otherwise known as Q4AA-HCl, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 247.71 g/mol and a melting point of 140-142 °C. Q4AA-HCl has been used for a variety of applications, including as a synthetic intermediate, as a reagent for organic synthesis, and as a research tool for biochemical and physiological studies.
Applications De Recherche Scientifique
Q4AA-HCl has been used for a variety of scientific research applications, including as a reagent for organic synthesis, as a research tool for biochemical and physiological studies, and as an intermediate for the synthesis of other compounds. For example, Q4AA-HCl has been used as a reagent in the synthesis of a number of compounds, including 2-amino-4-chloro-1-methylquinazoline, 2-amino-4-chloro-1-methylquinazoline-5-carboxylic acid ethyl ester, and 4-chloro-2-methoxy-1-methylquinazoline-5-carboxylic acid ethyl ester. Q4AA-HCl has also been used in biochemical and physiological studies to investigate the effects of compounds on various biological systems.
Mécanisme D'action
The mechanism of action of Q4AA-HCl is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes. It has been shown to activate the GPCRs in a dose-dependent manner, suggesting that it may be a potential therapeutic target for a number of diseases and conditions.
Biochemical and Physiological Effects
Q4AA-HCl has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, including E. coli, Salmonella, and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans. In addition, Q4AA-HCl has been shown to have anti-inflammatory and antinociceptive effects in animal models, suggesting that it may have potential therapeutic uses in the treatment of inflammatory and pain-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Q4AA-HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in high yields and with high purity. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it should be noted that Q4AA-HCl is a relatively new compound, and therefore, there is still a lack of information regarding its biochemical and physiological effects. Additionally, it is important to note that Q4AA-HCl is an organic compound, and therefore, it should be handled with caution as it can be toxic if inhaled or ingested.
Orientations Futures
Given the wide range of applications of Q4AA-HCl, there are a number of potential future directions. One potential direction is to further investigate the mechanism of action of Q4AA-HCl and its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of Q4AA-HCl as a reagent for organic synthesis and as a research tool for biochemical and physiological studies. Finally, further research could be conducted to explore the potential toxicity of Q4AA-HCl and to develop methods for its safe handling and storage.
Propriétés
IUPAC Name |
2-quinazolin-4-yloxyacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.ClH/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10;/h1-4,6H,5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGCGYPJHKQIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinazolin-4-yloxy)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)



![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)




